Trafermin is a recombinant human fibroblast growth factor-S (rhFGF-S) being investigated for its potential to promote wound healing. Fibroblast growth factors are a family of signaling molecules that play a crucial role in various cellular processes, including cell proliferation, migration, and differentiation. FGF-S specifically has been shown to stimulate the growth of fibroblasts, the main cell type responsible for collagen production and wound closure [].
One of the main areas of scientific research for Trafermin is in the treatment of diabetic foot ulcers (DFUs). DFUs are a serious complication of diabetes, often leading to hospitalization and amputation. Impaired wound healing is a hallmark of DFUs, and researchers are exploring therapies that can accelerate the healing process.
A large Phase III clinical trial called TRANS-North investigated the efficacy of Trafermin in promoting the healing of neuropathic DFUs. This double-blind, placebo-controlled study compared the effects of a daily topical spray containing Trafermin 0.01% with a placebo spray in patients with diabetes []. The results showed no significant difference in wound healing rates between the Trafermin and placebo groups.
Despite these negative findings, research on Trafermin for DFUs continues. Further studies are needed to explore different formulations, dosing regimens, and combinations with other therapies to determine if Trafermin can be a viable option for treating these complex wounds.
While research on DFUs has been a major focus, Trafermin is also being explored for its potential application in other wound healing scenarios. Animal studies have shown promising results for Trafermin in promoting healing in oronasal fistula models []. However, more research is required to translate these findings to human applications.